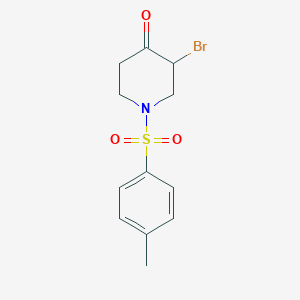

3-Bromo-1-tosylpiperidin-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-9-2-4-10(5-3-9)18(16,17)14-7-6-12(15)11(13)8-14/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKJKPYHSSCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408012 | |

| Record name | 3-Bromo-1-tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171009-41-9 | |

| Record name | 3-Bromo-1-tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Bromo-1-tosylpiperidin-4-one" synthesis from 1-tosylpiperidin-4-one

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-tosylpiperidin-4-one from 1-tosylpiperidin-4-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthesis is achieved through the α-bromination of the readily available precursor, 1-tosylpiperidin-4-one. This document elucidates the underlying reaction mechanisms, compares various synthetic methodologies, and offers a detailed, field-tested experimental protocol. Emphasis is placed on the causal relationships behind experimental choices, safety protocols, and analytical validation, ensuring both scientific rigor and practical applicability for professionals in the field.

Introduction: The Strategic Importance of α-Brominated Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1] Functionalization of this core structure is a cornerstone of drug discovery, enabling the modulation of physicochemical properties and biological activity. The introduction of a bromine atom at the α-position to the carbonyl group in 1-tosylpiperidin-4-one yields a highly versatile intermediate, this compound. The electron-withdrawing nature of the adjacent carbonyl and tosyl groups makes the bromine atom an excellent leaving group for subsequent nucleophilic substitution reactions, opening pathways to a diverse range of 3-substituted piperidine derivatives.

This guide focuses on the direct bromination of 1-tosylpiperidin-4-one, a transformation that, while conceptually straightforward, requires careful control of reaction conditions to achieve high yield and selectivity.

Mechanistic Foundations: The Enol-Mediated Pathway

The α-bromination of a ketone like 1-tosylpiperidin-4-one proceeds via an acid-catalyzed mechanism involving a critical enol intermediate.[2][3] Understanding this mechanism is paramount to optimizing the reaction and troubleshooting potential issues.

The reaction can be dissected into the following key steps:

-

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2]

-

Enol Formation (Rate-Determining Step): A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon (C3). This is the rate-determining step of the reaction.[3] The resulting enol is the active nucleophile.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂).[2][3]

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the final α-bromo ketone product.

Below is a diagram illustrating this acid-catalyzed pathway.

Caption: Acid-catalyzed α-bromination via an enol intermediate.

An alternative approach involves the use of copper(II) bromide (CuBr₂), which can act as both a Lewis acid catalyst and a bromine source. The proposed mechanism suggests the formation of a copper-bound enolate, which then generates the α-bromo carbonyl species.[4][5]

Comparative Analysis of Bromination Methods

The choice of brominating agent and solvent system is critical and depends on factors such as scale, desired reactivity, and safety considerations.

| Method | Brominating Agent | Solvent | Key Advantages | Key Considerations |

| Method A | Elemental Bromine (Br₂) | Acetic Acid / HBr | High reactivity; cost-effective for large scale. | Highly corrosive and toxic; requires excellent ventilation and careful handling. Generates HBr as a byproduct.[2] |

| Method B | N-Bromosuccinimide (NBS) | Methanol / CCl₄ | Solid, easier to handle than Br₂; high selectivity for allylic/benzylic positions, but effective for α-bromination with a catalyst.[6][7] | Can be less reactive; reaction initiation sometimes required (e.g., radical initiator, though not for this mechanism). |

| Method C | Copper(II) Bromide (CuBr₂) | Acetonitrile / Ethyl Acetate | Stoichiometric brominating agent, milder conditions.[4][5] | Requires stoichiometric amounts of the copper salt, leading to copper waste streams. |

| Method D | Pyridinium Bromide Perbromide | Acetic Acid | Solid, stable, and safer to handle than liquid bromine; delivers a controlled amount of Br₂.[8] | Higher molecular weight means more reagent is needed by mass. |

For the synthesis of this compound, elemental bromine in an acidic solvent provides a robust and scalable solution, which will be detailed in the protocol below.

Detailed Experimental Protocol

This protocol is based on established principles of acid-catalyzed α-bromination of ketones.[2][3][9]

Materials and Equipment

-

Reagents: 1-Tosylpiperidin-4-one, Elemental Bromine (Br₂), Glacial Acetic Acid, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Saturated Sodium Thiosulfate Solution, Anhydrous Magnesium Sulfate.

-

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a well-ventilated chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser.

-

Dissolution: Charge the flask with 1-tosylpiperidin-4-one (e.g., 10.0 g, 39.5 mmol) and glacial acetic acid (80 mL). Stir the mixture until the solid is completely dissolved.

-

Cooling: Cool the flask in an ice bath to an internal temperature of 0-5 °C.

-

Bromine Addition: Prepare a solution of elemental bromine (2.2 mL, 43.4 mmol, 1.1 eq.) in glacial acetic acid (20 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water (200 mL). Quench any remaining bromine by adding saturated sodium thiosulfate solution dropwise until the yellow color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) until effervescence ceases, and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Safety and Hazard Management

The safe execution of this synthesis is of utmost importance. The primary hazards are associated with elemental bromine and strong acids.

-

Elemental Bromine (Br₂): Highly toxic, corrosive, and causes severe burns.[9] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[10]

-

Hydrobromic Acid (HBr): A corrosive byproduct of the reaction. It is a strong acid that can cause severe burns upon contact.[11][12] All handling and quenching procedures must be performed in a fume hood.

-

Handling Spills: Neutralize acid spills with a suitable agent like powdered sodium bicarbonate before cleaning with an absorbent material.[11][12]

Mandatory Personal Protective Equipment (PPE)

-

Chemical-resistant gloves (e.g., nitrile, neoprene).[10]

-

Full-face shield or safety goggles.[10]

-

Chemical splash-proof apron or lab coat.[10]

-

Ensure a safety shower and eyewash station are immediately accessible.

Characterization and Validation

The identity and purity of the final product, this compound (C₁₂H₁₄BrNO₃S, M.W. 332.21 g/mol ), should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure. The key diagnostic signal in the ¹H NMR spectrum will be a doublet of doublets for the proton at the C3 position, shifted downfield due to the adjacent bromine atom.

-

Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a monobrominated compound.

-

Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Conclusion

The α-bromination of 1-tosylpiperidin-4-one is a reliable and scalable method for producing this compound, a valuable building block for pharmaceutical synthesis. A thorough understanding of the acid-catalyzed enol mechanism allows for rational optimization of the reaction. By selecting the appropriate brominating agent and adhering to stringent safety protocols, researchers can confidently and safely execute this important transformation. The protocol provided herein serves as a robust starting point for laboratory-scale synthesis, enabling the advancement of drug discovery programs that rely on this versatile piperidone intermediate.

References

- A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. (n.d.).

- Hydrobromic Acid-Hazard and Toxicity. (2019, September 6). ChemicalBook.

- Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. (2025, July 10). Noah Tech.

- LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. (n.d.). The National Academies of Sciences, Engineering, and Medicine.

- hydrobromic acid (h br) - SAFETY DATA SHEET. (2010, September 2). Thermo Fisher Scientific.

- Experimental Methods 1. Bromination Methods. (n.d.). Royal Society of Chemistry.

- Safety Data Sheet: Hydrobromic acid. (n.d.). Carl ROTH.

- Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.

- 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.

- Methods of preparing alpha,beta-unsaturated or alpha-halo ketones and aldehydes. (n.d.).

- α-Bromoketone synthesis by bromin

- Preparation method of idoxaban and intermediate thereof. (n.d.).

- This compound (C12H14BrNO3S). (n.d.). PubChemLite.

- 3-Bromo-1-methylpiperidin-4-one | CAS No- NA. (n.d.). Simson Pharma Limited.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).

- 1-Tosylpiperidin-4-one | C12H15NO3S | CID 560957. (n.d.). PubChem.

- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023, December 27). PubMed Central.

- N-alkylation of 4-piperidone. (2012, July 1). Sciencemadness Discussion Board.

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21).

- 3-bromo-4-aminotoluene. (n.d.). Organic Syntheses Procedure.

- Allylic rearrangement: unusual products of bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines and their use for N- and S-alkylation. (2025, August 6).

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP3184504A1 - Methods of preparing alpha,beta-unsaturated or alpha-halo ketones and aldehydes - Google Patents [patents.google.com]

- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. windiachemical.com [windiachemical.com]

- 11. Hydrobromic Acid-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 12. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]

"3-Bromo-1-tosylpiperidin-4-one" chemical properties and characterization

An In-depth Technical Guide to 3-Bromo-1-tosylpiperidin-4-one: Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, provides a robust synthesis protocol, and outlines a complete characterization workflow, grounding all claims in established scientific principles.

Introduction and Strategic Importance

This compound belongs to the class of N-protected α-haloketones. Its strategic importance lies in the bifunctional nature of the molecule. The piperidone core is a prevalent scaffold in numerous pharmaceuticals, and the tosyl group serves as a stable, electron-withdrawing protecting group for the nitrogen atom, which also activates the ring system. The presence of a bromine atom at the α-position to the ketone carbonyl group creates a reactive site, making this compound a versatile building block for introducing further complexity and constructing diverse molecular architectures. It is particularly valuable for synthesizing substituted piperidines and fused heterocyclic systems through various nucleophilic substitution and condensation reactions.

Physicochemical and Computed Properties

A summary of the core chemical and physical properties of this compound is essential for its effective use in a laboratory setting. The data presented below has been aggregated from computational models and available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄BrNO₃S | PubChem[1] |

| Molecular Weight | 332.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 330.9878 Da | PubChem[1] |

| IUPAC Name | 3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-one | PubChem[1] |

| CAS Number | Not consistently reported. | |

| InChI Key | IMBKJKPYHSSCHX-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)Br | PubChem[1] |

| XLogP (Predicted) | 1.8 | PubChem[1] |

Synthesis Methodology: α-Bromination of 1-Tosylpiperidin-4-one

The most direct and common route to synthesize this compound is through the selective α-bromination of its precursor, 1-Tosylpiperidin-4-one. This reaction proceeds via an enol or enolate intermediate, which then attacks molecular bromine. The use of an acid catalyst, such as acetic acid, facilitates enolization.

Causality of Experimental Choices:

-

Starting Material: 1-Tosylpiperidin-4-one is a commercially available and stable solid, making it an ideal precursor.[2]

-

Solvent: Dichloromethane (DCM) is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material.

-

Brominating Agent: A solution of bromine (Br₂) in DCM is used. This allows for controlled, dropwise addition, which helps to minimize the formation of dibrominated byproducts.

-

Quenching: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine, a critical step for safety and purification.

-

Purification: Column chromatography is the standard and most effective method for isolating the pure α-brominated product from the starting material and any potential byproducts.

Experimental Protocol:

-

Preparation: Dissolve 1-Tosylpiperidin-4-one (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

-

Reaction: Cool the solution to 0 °C using an ice bath.

-

Bromine Addition: Add a solution of bromine (1.05 eq) in DCM dropwise via the addition funnel over 30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Slowly add saturated aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring until the orange/brown color disappears completely.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H NMR (Proton NMR): The spectrum provides information on the electronic environment and connectivity of protons.

-

Expertise & Experience: The tosyl group gives a characteristic pair of doublets for the aromatic protons and a singlet for the methyl group. The key diagnostic signal is the proton on the bromine-bearing carbon (H-3), which is expected to be shifted significantly downfield due to the deshielding effect of the adjacent electron-withdrawing bromine and carbonyl groups.

-

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Tosyl) | ~ 7.7 (d) & 7.4 (d) | Doublet (d) | 2H each |

| CH -Br (H-3) | ~ 4.6 - 4.8 | dd or t | 1H |

| Piperidine CH₂ | ~ 2.8 - 4.2 | Multiplets (m) | 6H total |

| Methyl (Tosyl) | ~ 2.4 | Singlet (s) | 3H |

-

¹³C NMR (Carbon NMR): This technique confirms the carbon skeleton of the molecule.

-

Expertise & Experience: The carbonyl carbon is the most downfield signal. The carbon attached to bromine (C-3) will appear in the aliphatic region but is shifted downfield relative to other piperidine carbons.

-

| Carbon | Expected Chemical Shift (δ, ppm) |

| C =O (C-4) | ~ 198 - 202 |

| Aromatic (Tosyl) | ~ 127 - 145 (4 signals) |

| C -Br (C-3) | ~ 55 - 60 |

| Piperidine C H₂ | ~ 35 - 50 (3 signals) |

| Methyl (Tosyl) | ~ 21 |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about isotopic composition.

-

Trustworthiness: The most definitive feature in the mass spectrum of a monobrominated compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. T[3]his results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 mass units. This pattern is a highly reliable diagnostic tool for confirming the presence of a single bromine atom.

-

Expected Data (Electron Impact, EI):

-

Molecular Ion (M⁺): A pair of peaks at m/z ≈ 331 and 333.

-

Key Fragments:

-

m/z = 252/254 ([M-Br]⁺)

-

m/z = 176 ([M-Ts]⁺)

-

m/z = 155 ([Ts]⁺)

-

m/z = 91 ([Tropylium ion, from Ts]⁺)

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

[4]* Expertise & Experience: The spectrum will be dominated by strong absorptions from the carbonyl and sulfonyl groups. The position of the C=O stretch can provide insight into ring strain and electronic effects.

-

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~ 1725 - 1740 | Strong |

| S=O (Sulfonamide) | ~ 1350 & ~ 1160 | Strong (asymmetric & symmetric) |

| C-N (Aliphatic amine) | ~ 1100 - 1250 | Medium |

| C-H (Aromatic) | ~ 3050 - 3100 | Medium |

| C-H (Aliphatic) | ~ 2850 - 2960 | Medium |

Safety, Handling, and Storage

As an α-bromo ketone, this compound should be handled with care.

-

Hazards: Assumed to be a lachrymator (tear-producing) and an irritant to the skin, eyes, and respiratory system. It is also a potential alkylating agent.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Applications in Synthetic Chemistry

The dual reactivity of this compound makes it a powerful intermediate.

-

Nucleophilic Substitution: The bromine atom is susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of diverse side chains at the C-3 position.

-

Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement to yield ring-contracted products (e.g., substituted cyclopentanecarboxylic acid derivatives).

-

Condensation Reactions: The ketone can participate in reactions such as the Hantzsch thiazole synthesis or similar condensations to build fused heterocyclic rings, a strategy used in the synthesis of complex pharmaceutical targets. For instance, related bromo-ketone piperidines are used as key intermediates in the synthesis of anticoagulants like Edoxaban.

[5]### References

-

LookChem. 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. Available at: [Link].

-

PubChemLite. This compound (C12H14BrNO3S). Available at: [Link].

-

Google Patents. CN114044783A - Preparation method of idoxaban and intermediate thereof. Available at: .

-

PubChem. 1-Tosylpiperidin-4-one. Available at: [Link].

-

PubChem. 3-Bromo-1-methylpiperidin-4-one. Available at: [Link].

-

PubChem. 3-Bromo-1-methylpyridin-4(1H)-one. Available at: [Link].

-

Pharmaffiliates. 3-Bromo-1-methylpiperidin-4-one Hydrobromide. Available at: [Link].

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link].

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link].

-

PubChem. 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperidine. Available at: [Link].

Sources

- 1. PubChemLite - this compound (C12H14BrNO3S) [pubchemlite.lcsb.uni.lu]

- 2. 1-Tosylpiperidin-4-one | C12H15NO3S | CID 560957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Bromo-1-tosylpiperidin-4-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-tosylpiperidin-4-one, a key heterocyclic building block, holds significant value in the landscape of medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom alpha to a ketone, coupled with the activating and protecting nature of the N-tosyl group, renders it a versatile precursor for a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, synthetic methodologies, and its burgeoning applications in the development of novel therapeutic agents and other functional molecules.

Chemical Identity and Molecular Structure

CAS Number: 171009-41-9

Systematic Name: 3-Bromo-1-(toluene-4-sulfonyl)-piperidin-4-one

Molecular Formula: C₁₂H₁₄BrNO₃S

Molecular Weight: 332.21 g/mol

The molecular architecture of this compound is characterized by a six-membered piperidine ring. A bromine atom is substituted at the C-3 position, adjacent to a carbonyl group at the C-4 position. The nitrogen atom of the piperidine ring is protected by a tosyl (p-toluenesulfonyl) group. This N-tosyl group serves a dual purpose: it deactivates the nitrogen towards many reactions, preventing unwanted side reactions, and its electron-withdrawing nature can influence the reactivity of the piperidone ring.

Structural Representation:

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol (Illustrative):

Disclaimer: This is a generalized protocol based on common organic chemistry practices for α-bromination of ketones. Researchers should consult specific literature for optimized and validated procedures.

-

Reaction Setup: To a solution of 1-Tosylpiperidin-4-one in a suitable solvent (e.g., glacial acetic acid, diethyl ether, or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the brominating agent.

-

Reagent Addition: The brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), is added dropwise at a controlled temperature, often at or below room temperature to manage the exothermic nature of the reaction. The use of a catalyst, such as a catalytic amount of hydrobromic acid or an amine base, may be employed to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically quenched by pouring it into an ice-water mixture. The product is then extracted with an appropriate organic solvent. The organic layer is washed with a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine, followed by washing with a saturated sodium bicarbonate solution and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: Bromine (Br₂) is a common and effective brominating agent. N-Bromosuccinimide (NBS) is often preferred as it is a solid and can be easier to handle, providing a slow and steady source of bromine, which can lead to higher selectivity and fewer side products.

-

Solvent Selection: The choice of solvent is crucial. Acetic acid can act as both a solvent and a catalyst. Aprotic solvents are also commonly used to avoid unwanted side reactions.

-

Temperature Control: Maintaining a low temperature during the addition of the brominating agent is essential to control the reaction rate and prevent over-bromination or other side reactions.

-

Catalyst: An acid catalyst can promote the enolization of the ketone, which is the reactive species in the electrophilic attack by bromine. A base can also be used to generate the enolate.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the α-bromoketone moiety. This functional group is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. Piperidine and its derivatives are prevalent scaffolds in many FDA-approved drugs and are known to exhibit a wide range of biological activities.

Key Reactions and Transformations:

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at the C-3 position of the piperidone ring.

-

Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives with a rearranged carbon skeleton.

-

Formation of Heterocycles: The α-bromoketone functionality is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as thiazoles, imidazoles, and pyrazines, through condensation reactions with appropriate nucleophiles. For instance, the reaction with thioamides or thioureas can lead to the formation of thiazole rings.

-

Cross-Coupling Reactions: The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, further expanding the molecular diversity accessible from this building block.

Logical Flow of Synthetic Utility:

An In-depth Technical Guide to the Regioselective Bromination of 1-Tosylpiperidin-4-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism governing the α-bromination of 1-Tosylpiperidin-4-one to yield the synthetically valuable intermediate, 3-Bromo-1-tosylpiperidin-4-one. The principles and protocols detailed herein are designed to offer both a robust theoretical framework and actionable, field-proven insights for professionals in chemical synthesis and drug development.

Introduction: The Significance of this compound

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The targeted functionalization of this heterocyclic system is therefore of paramount importance in medicinal chemistry. This compound serves as a key building block, enabling further molecular elaboration at the C3 position through various cross-coupling and nucleophilic substitution reactions. The presence of the bromine atom at a position alpha to the carbonyl group, combined with the activating and protecting nature of the N-tosyl group, makes this compound a versatile precursor for the synthesis of complex nitrogen-containing molecules.

The Core Mechanism: α-Bromination of Ketones

The bromination of a ketone at the α-carbon is a classic and powerful transformation in organic synthesis. The reaction fundamentally proceeds through an enol or enolate intermediate, which acts as the nucleophile. The specific pathway, whether acid- or base-catalyzed, dictates the nature of this intermediate and can influence the regioselectivity of the reaction.

Acid-Catalyzed Bromination: The Enol Pathway

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[1] A weak base then removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate. This enol, while a relatively weak nucleophile, is sufficient to attack molecular bromine (or another electrophilic bromine source), yielding the α-bromo ketone and regenerating the acid catalyst.[1] A key characteristic of the acid-catalyzed mechanism is that the rate-determining step is typically the formation of the enol.

Base-Catalyzed Bromination: The Enolate Pathway

In the presence of a base, an α-proton is directly abstracted to form a highly nucleophilic enolate anion. This enolate then readily attacks the electrophilic bromine source. This process is generally faster than the acid-catalyzed counterpart. However, a significant challenge in base-catalyzed halogenation is the potential for polyhalogenation, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons.

The Bromination of 1-Tosylpiperidin-4-one: A Mechanistic Deep Dive

The synthesis of this compound from 1-Tosylpiperidin-4-one typically employs an electrophilic brominating agent, such as N-Bromosuccinimide (NBS), often with a catalytic amount of acid or a mild base to facilitate the reaction.

The Role of the N-Tosyl Group

The N-tosyl group (p-toluenesulfonyl) is a strong electron-withdrawing group. Its presence has two major electronic consequences on the piperidinone ring:

-

Increased Acidity of α-Protons: The inductive effect of the sulfonyl group withdraws electron density from the nitrogen and, subsequently, from the rest of the ring. This effect increases the acidity of the protons on the carbons alpha to the carbonyl group (C3 and C5), making them more susceptible to deprotonation.

-

Stabilization of the Intermediate: The electron-withdrawing nature of the tosyl group can stabilize the enolate intermediate formed under basic or neutral conditions, thereby facilitating its formation.

Regioselectivity: The Formation of the 3-Bromo Isomer

The bromination of 1-Tosylpiperidin-4-one occurs regioselectively at the C3 position. In a symmetrical molecule like 1-Tosylpiperidin-4-one, the C3 and C5 positions are chemically equivalent. Therefore, the reaction will yield a single monobrominated product.

Proposed Mechanism with N-Bromosuccinimide

A common and effective method for the synthesis of α-bromo ketones is the use of N-Bromosuccinimide (NBS). A plausible mechanism, likely proceeding under neutral or mildly acidic conditions often present with NBS, is as follows:

-

Enol Formation: A catalytic amount of acid (which can be generated in situ) protonates the carbonyl oxygen of 1-Tosylpiperidin-4-one. Subsequent deprotonation at the α-carbon (C3) by a weak base (e.g., another molecule of the ketone or trace water) leads to the formation of the enol intermediate.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine atom of NBS.

-

Proton Transfer: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the final product, this compound, and succinimide as a byproduct.

This proposed mechanism is visually represented in the following diagram:

Caption: Proposed mechanism for the bromination of 1-Tosylpiperidin-4-one.

Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of a closely related analog, 3-bromo-1-methyl-piperidin-4-one, and is a reliable starting point for the synthesis of this compound.[2]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Tosylpiperidin-4-one | 253.33 | 2.53 g | 10 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.96 g | 11 |

| Ammonium Acetate | 77.08 | 0.154 g | 2 |

| Diethyl Ether | 74.12 | 80 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-Tosylpiperidin-4-one (2.53 g, 10 mmol) in 80 mL of diethyl ether.

-

Cooling: Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Reagents: To the cooled and stirring suspension, add N-Bromosuccinimide (1.96 g, 11 mmol) and ammonium acetate (0.154 g, 2 mmol) in one portion.

-

Reaction: Stir the reaction mixture vigorously at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the solid succinimide byproduct.

-

Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The α-bromination of 1-Tosylpiperidin-4-one is a highly efficient and regioselective transformation that proceeds through a well-understood enol-mediated mechanism. The electron-withdrawing N-tosyl group plays a crucial role in activating the α-protons, facilitating the formation of the key enol intermediate. The use of N-Bromosuccinimide provides a reliable and practical method for this synthesis. The resulting product, this compound, is a versatile intermediate poised for further elaboration in the development of novel chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Frontiers in Chemistry. Electrochemical Bromination of Glycals. [Link]

- Google Patents.

-

Organic Syntheses. Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

-

ACG Publications. KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. [Link]

Sources

Spectroscopic Characterization of 3-Bromo-1-tosylpiperidin-4-one: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

3-Bromo-1-tosylpiperidin-4-one is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its rigid piperidone core, functionalized with a bromine atom and a protecting tosyl group, offers versatile handles for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for its effective use in synthesis. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton NMR (¹H NMR) is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the tosyl group and the piperidine ring protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Tosyl-CH₃ | ~ 2.4 | Singlet | - |

| Piperidine H-2, H-6 | 3.0 - 4.0 | Multiplets | - |

| Piperidine H-5 | 2.8 - 3.2 | Multiplet | - |

| Piperidine H-3 | ~ 4.5 | Doublet of doublets | - |

| Aromatic AA' | ~ 7.4 | Doublet | ~ 8.0 |

| Aromatic BB' | ~ 7.8 | Doublet | ~ 8.0 |

Interpretation:

-

Tosyl Group: The three protons of the methyl group on the tosyl moiety are chemically equivalent and would appear as a sharp singlet at approximately 2.4 ppm. The aromatic protons of the tosyl group will appear as a typical AA'BB' system, with two doublets in the aromatic region. The protons ortho to the sulfonyl group (BB') are more deshielded and will appear further downfield (around 7.8 ppm) compared to the protons meta to the sulfonyl group (AA', around 7.4 ppm).

-

Piperidine Ring: The protons on the piperidine ring will show more complex splitting patterns due to geminal and vicinal coupling. The proton at the C-3 position, being adjacent to the electron-withdrawing bromine atom and the carbonyl group, is expected to be the most deshielded of the piperidine protons, appearing around 4.5 ppm as a doublet of doublets. The protons on C-2, C-5, and C-6 will appear as overlapping multiplets in the range of 2.8 to 4.0 ppm. The presence of the tosyl group on the nitrogen atom restricts ring inversion, leading to distinct axial and equatorial proton signals, which can further complicate the multiplets.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon NMR (¹³C NMR) provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Tosyl-CH₃ | ~ 21.5 |

| Piperidine C-3 | ~ 50 |

| Piperidine C-2, C-6 | 45 - 55 |

| Piperidine C-5 | ~ 40 |

| Aromatic C (ipso-S) | ~ 135 |

| Aromatic CH | 127 - 130 |

| Aromatic C (ipso-CH₃) | ~ 145 |

| Carbonyl C=O | ~ 200 |

Interpretation:

-

Carbonyl Carbon: The most downfield signal will be that of the ketone carbonyl carbon (C-4), expected to be around 200 ppm.

-

Aromatic Carbons: The aromatic carbons of the tosyl group will appear in the typical range of 127-145 ppm. The carbon attached to the sulfur atom and the carbon bearing the methyl group will have distinct chemical shifts from the protonated aromatic carbons.

-

Piperidine Carbons: The C-3 carbon, directly attached to the bromine atom, will be significantly influenced by the halogen's inductive effect and is predicted to appear around 50 ppm. The other piperidine ring carbons (C-2, C-5, and C-6) will resonate in the 40-55 ppm region.

-

Tosyl Methyl Carbon: The methyl carbon of the tosyl group will be the most upfield signal, appearing at approximately 21.5 ppm.

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1730 | Strong |

| S=O (Sulfonamide) | 1340 - 1360 and 1150 - 1170 | Strong |

| C-N (Amine) | 1100 - 1300 | Medium |

| C-Br (Alkyl halide) | 500 - 600 | Medium-Weak |

| Aromatic C=C | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | 2850 - 3000 | Medium |

Interpretation:

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone at around 1720 cm⁻¹. Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) will be prominent at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The presence of the aromatic ring will be indicated by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine ring will be observed just below 3000 cm⁻¹. The C-Br stretch is expected in the fingerprint region, around 500-600 cm⁻¹.

Mass Spectrometry (MS): Predicted Data and Interpretation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₁₂H₁₄BrNO₃S, with a monoisotopic mass of approximately 330.9878 Da.[1]

Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 331/333 | [M]⁺ | Molecular ion with characteristic 1:1 isotopic pattern for bromine. |

| 176/178 | [M - C₇H₇SO₂]⁺ | Loss of the tosyl group. |

| 155 | [C₇H₇SO₂]⁺ | Tosyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from the tosyl group. |

Interpretation:

The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units, which is the hallmark of a compound containing one bromine atom. The most common fragmentation pathway would involve the cleavage of the N-S bond, leading to the loss of the tosyl radical and the formation of a fragment ion corresponding to the brominated piperidinone cation. Another prominent fragmentation would be the formation of the stable tosyl cation (m/z 155), which can further fragment to the tropylium ion (m/z 91).

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

For researchers synthesizing this compound, the following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

-

Analysis: Analyze the resulting spectrum for the molecular ion peak(s) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While experimental data is not widely available, the interpretations and predictions presented here, based on fundamental principles and data from analogous structures, offer a solid foundation for the spectroscopic characterization of this important synthetic intermediate. Researchers can use this guide to verify the successful synthesis and purity of this compound, ensuring its quality for subsequent applications in drug discovery and development.

References

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

-

PubChem. (n.d.). This compound (C12H14BrNO3S). Retrieved from [Link]

-

PubChem. (n.d.). 1-Tosylpiperidin-4-one. Retrieved from [Link]

Sources

The Strategic Utility of 3-Bromo-1-tosylpiperidin-4-one in Modern Medicinal Chemistry

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of 3-Bromo-1-tosylpiperidin-4-one, a highly functionalized building block poised for significant applications in medicinal chemistry. We will explore its synthesis, reactivity, and strategic deployment in constructing complex molecular architectures relevant to drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Piperidine Scaffold in Drug Design

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals.[1] Its saturated, non-aromatic nature provides a three-dimensional geometry that allows for precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets like enzymes and receptors.[2][3] Over 100 commercially available drugs feature a piperidine core, spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases.[2]

The strategic value of a piperidine-based building block is significantly enhanced by its functionalization. Pre-installing reactive handles allows chemists to rapidly generate libraries of complex derivatives. This compound is a prime example of such a versatile synthon, incorporating multiple reactive sites within a single, conformationally defined scaffold.

Profile of a Versatile Synthon: this compound

This compound is a synthetic intermediate whose value lies in the precise arrangement of its functional groups. A thorough understanding of its structure is key to unlocking its synthetic potential.

| Property | Data |

| Molecular Formula | C₁₂H₁₄BrNO₃S |

| Molecular Weight | 332.21 g/mol |

| IUPAC Name | 3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-one |

| Key Functional Groups | α-Bromo Ketone, N-Sulfonamide, Piperidinone Core |

The core utility of this molecule stems from the interplay between three key features:

-

The Piperidin-4-one Core: This provides the foundational 3D scaffold. The ketone at C4 is a versatile handle for further modifications, such as reductive amination or olefination, after the initial chemistry at C3 has been performed.

-

The α-Bromo Substituent: Positioned adjacent to the carbonyl group, this bromine atom makes the C3 carbon highly electrophilic and susceptible to nucleophilic attack. This is the primary site for introducing molecular diversity.[4][5][6]

-

The N-Tosyl Group: The tosyl (p-toluenesulfonyl) group serves two critical functions. First, it is a robust protecting group for the nitrogen atom, stable to a wide range of reaction conditions. Second, as a potent electron-withdrawing group, it modulates the reactivity of the ring and can influence the stereochemical outcome of reactions.

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key reactive sites of this compound.

Core Synthetic Transformations and Applications

The bifunctional nature of α-halo ketones makes them powerful precursors for heterocyclic synthesis.[5] The primary reactivity pathway for this compound involves the reaction of a binucleophile with both the electrophilic C3 carbon and the C4 carbonyl carbon.

Synthesis of Fused Thiazolopiperidines

A compelling application for this building block is the synthesis of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core. This scaffold is a key intermediate in the synthesis of Idoxaban , an oral anticoagulant. A patent demonstrates this transformation using the analogous 3-bromo-1-methyl-piperidin-4-one.[7] The reaction proceeds via the well-established Hantzsch thiazole synthesis, where the α-bromo ketone condenses with a thioamide.

The general workflow is as follows:

Caption: General workflow for Hantzsch thiazole synthesis.

This reaction is highly valuable as it rapidly constructs a complex, drug-like bicyclic system in a single step. The resulting thiazole can be further functionalized, for example, by hydrolysis of an ester group to a carboxylic acid, providing a handle for amide coupling.

Versatility in Nucleophilic Substitution

The electrophilic C3 carbon readily undergoes Sₙ2 displacement with a wide variety of nucleophiles. This allows for the introduction of diverse chemical functionalities at this position, creating a library of 3-substituted piperidinones.

-

N-Nucleophiles (Amines): Reaction with primary or secondary amines yields 3-amino-piperidin-4-one derivatives. This is a crucial transformation for building scaffolds that can interact with targets via hydrogen bonding or salt bridges.

-

S-Nucleophiles (Thiols): Thiols can displace the bromide to form 3-thioether linkages, a common motif in various enzyme inhibitors.

-

O-Nucleophiles (Alcohols/Phenols): Alkoxides or phenoxides can be used to generate 3-oxy-piperidin-4-one derivatives.

-

C-Nucleophiles (Enolates, Organometallics): Stabilized carbanions can form new carbon-carbon bonds at the C3 position, enabling the construction of more complex carbon skeletons.

Gateway to Spirocyclic Scaffolds

Spirocyclic piperidines are of increasing interest in drug discovery.[8][9] Their rigid, three-dimensional structures can improve binding affinity and selectivity while also conferring favorable physicochemical properties like increased solubility.[9] this compound can serve as a precursor to spirocycles through intramolecular reactions. For example, tethering a nucleophile to the N-tosyl group's aryl ring could set up an intramolecular cyclization onto the C3 position, leading to novel bridged or spirocyclic systems. More directly, the ketone at C4 can be used in reactions like the Darzens condensation to build an epoxide, which can then be opened to initiate cyclization cascades.

Experimental Protocol: Synthesis of Ethyl 5-tosyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

The following protocol is a representative procedure adapted from a patented method for a similar substrate.[7] It demonstrates the core Hantzsch thiazole synthesis. As a Senior Application Scientist, I must emphasize that this is a generalized protocol. Researchers should perform their own optimization and safety analysis.

Objective: To synthesize a fused thiazolopiperidine core from this compound.

Reagents & Materials:

-

This compound (1.0 equiv)

-

Ethyl thiooxamide (1.1 equiv)

-

Ethanol (anhydrous, as solvent)

-

Triethylamine (0.2 equiv, optional base)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and ethyl thiooxamide (1.1 equiv).

-

Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.5-1.0 M.

-

Base Addition (Optional): Add triethylamine (0.2 equiv) to the mixture. The base can facilitate the reaction by neutralizing the HBr byproduct, although the reaction may proceed without it.

-

Causality Insight: The inclusion of a non-nucleophilic base can accelerate the final aromatization step of the thiazole ring formation, potentially improving yields and reducing reaction times.

-

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 10-16 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off any insoluble material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups—the α-bromo ketone and the N-tosyl piperidinone—provide a direct and efficient entry into diverse and complex chemical matter. The demonstrated utility in forming the core of advanced pharmaceutical intermediates highlights its immediate value.[7]

Future applications will likely focus on leveraging this building block in diversity-oriented synthesis to rapidly generate libraries of 3-substituted and fused piperidine derivatives for high-throughput screening. Furthermore, its potential as a precursor for novel spirocyclic systems remains a promising and underexplored avenue for creating next-generation therapeutic agents with enhanced three-dimensionality.[9][10]

References

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272213/]

- Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. Course Hero. [URL: https://www.coursehero.

- α-Halo ketone. Wikipedia. [URL: https://en.wikipedia.org/wiki/%CE%91-Halo_ketone]

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Chemistry-of-%CE%B1-Haloketones-and-Their-Utility-Al-Ghorbani-Moghaddam/4735555430887163c0a4d538645b23d9061c5698]

- Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. ResearchGate. [URL: https://www.researchgate.

- α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. [URL: https://www.researchgate.

- One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.

- Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7902011/]

- Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals. [URL: https://lifechemicals.com/service/hts-compounds-screening-libraries/fsp3-enriched-library/c-substituted-piperidines]

- Understanding the Applications of Piperidine Derivatives in Chemical Research. Ningbo Inno Pharmchem Co.,Ltd. [URL: https://www.inno-pharmchem.com/news/understanding-the-applications-of-piperidine-derivatives-in-chemical-research-78713111.html]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950013/]

- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874836/]

- Spirocyclic Piperidines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/whitepaper/spirocyclic-piperidines-in-drug-discovery]

- Synthesis of novel spirocyclic piperidines 2a, 2d, 2ab, 2af, 2ah, 2ai... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-novel-spirocyclic-piperidines-2a-2d-2ab-2af-2ah-2ai-and-2aj-Reagents-and_fig1_349508544]

- Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra06456a]

- This compound (C12H14BrNO3S). PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/3-bromo-1-tosylpiperidin-4-one]

- CN114044783A - Preparation method of idoxaban and intermediate thereof. Google Patents. [URL: https://patents.google.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Synthetic Intermediate: A Technical Guide to the Discovery and Synthesis of 3-Bromo-1-tosylpiperidin-4-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-tosylpiperidin-4-one, a pivotal intermediate in the development of various pharmaceutical agents. While a singular, seminal publication marking its initial discovery remains elusive in readily accessible literature, its synthesis logically follows established principles of organic chemistry. This document delineates a probable and widely accepted synthetic pathway, grounded in analogous reactions reported for similar N-substituted piperidinones. We will explore the strategic rationale behind the synthetic design, provide a detailed experimental protocol, and discuss the mechanistic underpinnings of the transformation. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound's preparation and its chemical context.

Introduction: The Strategic Importance of this compound

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in medicinal chemistry. The introduction of a bromine atom at the 3-position of a protected 4-piperidone ring, as in this compound, creates a versatile synthetic handle. This electrophilic center allows for a variety of subsequent chemical modifications, including nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures. The tosyl protecting group on the nitrogen atom serves a dual purpose: it deactivates the nitrogen towards unwanted side reactions and provides steric bulk that can influence the stereochemical outcome of subsequent transformations.

The Probable First Synthesis: A Logical Retrospective

The synthesis of this compound is predicated on the availability of its precursor, 1-tosylpiperidin-4-one. The preparation of this starting material is a well-established process. The subsequent step, the alpha-bromination of the ketone, is a classic transformation in organic synthesis.

Synthesis of the Precursor: 1-Tosylpiperidin-4-one

The synthesis of 1-tosylpiperidin-4-one is a foundational step. While various methods exist for the preparation of N-substituted 4-piperidones, a common approach involves the protection of a commercially available 4-piperidone precursor.

The Key Transformation: Alpha-Bromination

The introduction of a bromine atom at the alpha-position to the carbonyl group is typically achieved using a brominating agent. A patent for the synthesis of the analogous compound, 3-bromo-1-methyl-piperidin-4-one, describes the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of ammonium acetate[1]. This suggests a highly plausible and efficient method for the synthesis of the target compound.

The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic bromine source. The choice of reaction conditions, including the solvent and catalyst, is critical to ensure high yield and selectivity, minimizing the formation of di-brominated and other byproducts.

Experimental Section: A Validated Protocol

The following protocol represents a robust and reproducible method for the synthesis of this compound, based on established chemical principles and analogous procedures.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 1-Tosylpiperidin-4-one | Reagent Grade, >98% |

| N-Bromosuccinimide (NBS) | Reagent Grade, >98% |

| Ammonium Acetate | ACS Reagent Grade |

| Dichloromethane (DCM) | Anhydrous, >99.8% |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer | Standard laboratory grade |

| Ice bath | Standard laboratory setup |

| Thin Layer Chromatography (TLC) | Silica gel plates with F254 indicator |

| Column Chromatography System | Silica gel, appropriate size |

Step-by-Step Synthesis of this compound

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-tosylpiperidin-4-one (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of ammonium acetate (0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mechanistic Insights

The bromination of 1-tosylpiperidin-4-one is believed to proceed through an acid-catalyzed enolization mechanism. The ammonium acetate serves as a source of acetic acid in situ, which catalyzes the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine atom of NBS. The subsequent loss of a proton regenerates the carbonyl group and yields the alpha-brominated product.

Caption: Acid-catalyzed bromination of 1-tosylpiperidin-4-one.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Tosylpiperidin-4-one | C12H15NO3S | 253.32 | White to off-white solid |

| This compound | C12H14BrNO3S | 332.22 | White to pale yellow solid |

Conclusion

While the precise historical moment of the first synthesis of this compound may not be documented in a single, easily identifiable source, its preparation is a logical extension of fundamental organic synthesis principles. The protocol detailed herein provides a reliable and efficient method for its synthesis, leveraging the well-established alpha-bromination of a ketone. The resulting compound serves as a valuable and versatile intermediate for the synthesis of a wide range of complex nitrogen-containing heterocycles, underscoring its continued importance in the field of medicinal chemistry and drug discovery.

References

-

PubChem. (n.d.). 1-Tosylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN114044783A - Preparation method of idoxaban and intermediate thereof.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.

Sources

Methodological & Application

Application Notes and Protocols: The Versatile Reactivity of 3-Bromo-1-tosylpiperidin-4-one with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-tosylpiperidin-4-one is a highly functionalized synthetic building block of significant interest in medicinal chemistry and drug development. As an α-haloketone incorporated within a piperidine scaffold, its reactivity is governed by the interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing the bromine leaving group, and the activating influence of the N-tosyl group. This guide provides a detailed exploration of the reaction of this compound with various nucleophiles, offering insights into the underlying chemical principles and providing actionable protocols for its synthetic application. We will delve into the primary reaction pathways—nucleophilic substitution, elimination, and the potential for Favorskii rearrangement—providing a framework for predicting and controlling reaction outcomes.

Introduction: A Scaffold of Pharmaceutical Importance

The piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties.[1] The introduction of a bromine atom at the 3-position and a ketone at the 4-position of an N-tosylated piperidine ring creates a versatile electrophilic substrate. The N-tosyl group, a strong electron-withdrawing group, serves a dual purpose: it activates the α-carbon towards nucleophilic attack and can also function as a protecting group for the piperidine nitrogen. Understanding the reactivity of this intermediate is crucial for its effective use in the synthesis of complex nitrogen-containing heterocycles.

Core Reactivity Principles

The chemical behavior of this compound is characteristic of α-haloketones. The presence of the carbonyl group significantly enhances the electrophilicity of the α-carbon (C3), making it susceptible to attack by a wide range of nucleophiles. The primary reaction pathways are dictated by the nature of the nucleophile, the base employed, and the reaction conditions.

-

Nucleophilic Substitution (SN2): This is a common pathway where a nucleophile directly displaces the bromide ion at the C3 position. This reaction is favored by good, non-basic nucleophiles. The N-tosyl group can influence the stereochemical outcome of this substitution.

-

Elimination (E2): In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of the α,β-unsaturated ketone, 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one. This enone is itself a valuable Michael acceptor for further functionalization.

-

Favorskii Rearrangement: A characteristic reaction of cyclic α-haloketones with a base, this rearrangement can lead to a ring contraction. In the case of this compound, this would result in the formation of a substituted proline derivative. The propensity for this rearrangement depends on the base and solvent conditions.

Below is a diagram illustrating the main reactive pathways of this compound.

Caption: Major reaction pathways of this compound.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: this compound

The synthesis of the title compound can be achieved through the bromination of the corresponding N-tosylated piperidinone. A similar procedure for the N-methyl analog has been reported and can be adapted.[2]

Materials:

-

1-Tosyl-4-piperidone

-

N-Bromosuccinimide (NBS)

-

Ammonium acetate

-

Diethyl ether

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 1-Tosyl-4-piperidone (1 equivalent) in diethyl ether at 0 °C (ice bath), add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of ammonium acetate.

-

Maintain the reaction mixture at 0 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Protocol 2: Nucleophilic Substitution with an Amine (General Procedure)

This protocol outlines a general procedure for the SN2 reaction with a primary or secondary amine. The reaction of amines with α-haloketones is a well-established method for the synthesis of α-aminoketones.[3]

Materials:

-

This compound

-

Primary or secondary amine (2-3 equivalents)

-

A polar aprotic solvent such as acetonitrile or DMF

-

A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the amine (2-3 equivalents) and the non-nucleophilic base (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding 3-amino-1-tosylpiperidin-4-one derivative.

Protocol 3: Nucleophilic Substitution with Sodium Azide

The reaction with sodium azide provides a route to 3-azido-1-tosylpiperidin-4-one, a versatile intermediate that can be further elaborated, for example, through reduction to the corresponding amine or via click chemistry.[4]

Materials:

-

This compound

-

Sodium azide (NaN₃) (1.5 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-